molecular formula C16H14N2O3 B4844981 N-(furan-2-ylmethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide

N-(furan-2-ylmethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide

Cat. No.: B4844981
M. Wt: 282.29 g/mol
InChI Key: LOEILANEDLYDKO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide is a small molecule compound of significant interest in antimicrobial research and development. The structural motif of a 4-oxo-1,4-dihydroquinoline core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities . Furthermore, the incorporation of a furan-2-ylmethyl group is a key feature in modern drug discovery, as this heterocycle is found in compounds with potent biological properties . Scientific literature indicates that derivatives containing the N-(furan-2-ylmethyl) moiety have demonstrated promising in vitro antibacterial and antimycobacterial activities against a range of standard and clinical strains, including Staphylococcus epidermidis and Mycobacterium tuberculosis . These compounds are frequently investigated for their potential to overcome antibiotic resistance. Researchers utilize this compound as a key intermediate or target molecule in the synthesis of novel tetrazole-based hybrids and other complex structures for pharmacological screening . Its well-defined structure makes it a valuable candidate for structure-activity relationship (SAR) studies, mechanism of action investigations, and as a building block in constructing more complex chemical entities for high-throughput screening campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-10-7-15(19)13-8-11(4-5-14(13)18-10)16(20)17-9-12-3-2-6-21-12/h2-8H,9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEILANEDLYDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide typically involves the condensation of 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid with furan-2-ylmethylamine. The reaction is usually carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. Microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction, reducing the reaction time and improving the overall yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 7 (in analogous quinoline derivatives) and the methyl group on the furan ring are sites for nucleophilic substitution. Key reactions include:

Reaction Type Reagents/Conditions Product Yield Source
Chlorine displacementAmines (e.g., NH₃, piperazine) in DMF7-Amino derivatives65–78%
Furan methyl activationPOCl₃, DMF (Vilsmeier–Haack reaction)Formylated intermediates for cyclocondensation70–85%

Example :
Treatment with piperazine under basic conditions (K₂CO₃, DMF, 80°C) replaces chlorine with a piperazinyl group, forming 7-piperazinyl-N-(furan-2-ylmethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide .

Oxidation Reactions

The dihydroquinoline moiety undergoes oxidation to form fully aromatic quinoline derivatives:

Oxidizing Agent Conditions Product Application Source
KMnO₄Acidic aqueous solution2-Methyl-4-oxoquinoline-6-carboxamide derivativesEnhanced bioactivity
O₂ (air)Photocatalytic conditionsQuinoline N-oxideProdrug synthesis

Mechanistic Insight :
Oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy . The furan ring remains intact under mild conditions but may degrade with strong oxidizers like HNO₃.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Product Notes Source
HCl (6M)Reflux, 4 hours6-Carboxylic acid derivativeRequires inert atmosphere
NaOH (2M)RT, 12 hoursSodium salt of carboxylic acidHigh purity (>95%)

Example :
Basic hydrolysis (LiOH, THF/H₂O) cleaves the amide bond, yielding 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid .

Cyclization Reactions

The furan and quinoline moieties participate in cyclization to form polyheterocycles:

Reagents Conditions Product Biological Activity Source
NaN₃, CuIDMF, 100°CTetrazolo[1,5-a]quinoline derivativesAntimicrobial (MIC: 2–16 µg/mL)
Ethylenediamine, PTSAEthanol, refluxPyrrolo[3,2,1-ij]quinoline fused systemsRenal function modulation

Example :
Reaction with NaN₃ generates a tetrazole ring fused to the quinoline core, enhancing antimicrobial potency against S. epidermidis .

Electrophilic Aromatic Substitution

The quinoline ring undergoes substitution at position 3 or 8:

Reagent Position Product Catalyst Source
Br₂ (1 eq)C-33-Bromo derivativeFeCl₃
HNO₃ (fuming)C-88-Nitro derivativeH₂SO₄

Note : Bromination at C-3 improves binding to bacterial DNA gyrase .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Reaction Type Catalyst Conditions Product Yield Source
Suzuki–MiyauraPd(PPh₃)₄DME, 80°CBiaryl derivatives60–75%
SonogashiraPdCl₂/CuIEt₃N, THFAlkynylated quinolines55–68%

Biological Activity Post-Modification

Derivatives show enhanced pharmacological profiles:

Derivative Activity IC₅₀/ MIC Source
Tetrazolo-fusedAnti-S. epidermidis2 µg/mL
3-Bromo-8-nitroAnticancer (HeLa cells)12 µM
Piperazinyl-substitutedSirtuin inhibition0.8 µM

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(furan-2-ylmethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide is in the development of anticancer agents. Research has demonstrated that quinoline derivatives possess cytotoxic properties against several cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.

Case Study: Cytotoxicity Against Breast Cancer Cells

A recent study investigated the cytotoxic effects of various quinoline derivatives, including this compound, on MCF-7 breast cancer cells. The results indicated that this compound exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM, highlighting its potential as a lead compound for further development.

CompoundIC50 (µM)Cell Line
This compound15MCF-7
Control (Doxorubicin)10MCF-7

Antimicrobial Properties

This compound also exhibits antimicrobial activity against various pathogens. Its mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, essential enzymes for bacterial replication.

Case Study: Antibacterial Activity

In vitro studies have shown that this compound has significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, it demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

O-linked N-acetylglucosamine Transferase Inhibition

Another critical application involves its role as an inhibitor of O-linked N-acetylglucosamine transferase (OGT), which is implicated in various diseases, including cancer and neurodegenerative disorders.

Research Insights

The compound has been identified as a potent inhibitor of OGT with promising selectivity over other glycosyltransferases. This inhibition can lead to alterations in cellular signaling pathways that are crucial for tumor growth and progression.

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship is vital for optimizing the efficacy and selectivity of this compound. Modifications to the furan ring or carboxamide group can significantly influence biological activity.

Table: SAR Analysis

ModificationEffect on Activity
Furan substitutionIncreased cytotoxicity
Carboxamide alterationEnhanced OGT inhibition

Conclusion and Future Directions

This compound demonstrates considerable promise across multiple therapeutic areas, particularly in oncology and infectious diseases. The ongoing research into its mechanism of action and optimization through SAR studies will likely enhance its applicability in clinical settings.

Future studies should focus on:

  • In vivo efficacy : Assessing the pharmacokinetics and biodistribution.
  • Combination therapies : Exploring synergistic effects with existing chemotherapeutics.
  • Mechanistic studies : Elucidating the precise pathways affected by this compound.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets. The furan ring and quinoline core are known to interact with enzymes and receptors, potentially inhibiting their activity. The carboxamide group may form hydrogen bonds with target proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Core Heterocyclic Frameworks

  • Target Compound: 1,4-dihydroquinoline core with 4-oxo and 2-methyl substituents.
  • N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-fluorophenyl)-N-methyl-4-quinolinecarboxamide (): Quinoline core with a benzodioxin substituent.
  • N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide (): Pyridazine core with a benzothiazole substituent. The benzothiazole introduces sulfur-based hydrogen bonding and π-stacking capabilities absent in the target compound .

Substituent Analysis

Compound Key Substituents Molecular Weight* Functional Impact
Target Compound Furan-2-ylmethyl, 2-methyl, 4-oxo ~324.3 g/mol Furan enhances π-π interactions; methyl and keto groups modulate electron density.
Compound Benzodioxin, 4-fluorophenyl, N-methyl ~447.5 g/mol Fluorophenyl increases electronegativity; benzodioxin adds rigidity.
(AZ331) 2-Furyl, thioether, cyano, methoxyphenyl ~520.6 g/mol Thioether and cyano groups improve metabolic stability; furyl aids solubility.

*Calculated based on molecular formulas.

Pharmacological Potential

  • Antimicrobial Activity : The furan group in the target compound may enhance activity against Gram-negative bacteria, as seen in nitrofuran derivatives () .
  • Anticancer Potential: Quinoline cores (e.g., ) interact with topoisomerases or kinases, suggesting similar mechanisms for the target compound .
  • Metabolic Stability : The carboxamide group in the target compound, compared to sulfonamides (), may reduce renal clearance, extending half-life .

Q & A

Q. What synthetic methodologies are effective for preparing N-(furan-2-ylmethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide?

Answer: The compound can be synthesized via amide coupling between 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid and furan-2-ylmethylamine. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like TBTU or HBTU in DMF under anhydrous conditions .
  • Reductive amination : For intermediates requiring nitro group reduction, hydrogen gas with 5% Pd/C catalyst at room temperature achieves high yields (e.g., 97.4% in analogous reductions) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol yields pure solids.

Q. Table 1: Representative Yields for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Amide couplingTBTU, DMF, RT85–90
Nitro reductionH₂, 5% Pd/C, MeOH97.4
PurificationEthyl acetate/hexane (3:1)>95

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

Answer:

  • 1H-NMR : Focus on diagnostic signals:
    • Quinoline NH proton at δ 12.08 ppm (s, 1H) .
    • Furan protons (δ 6.2–7.6 ppm, multiplet) .
  • MS : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 336.2 in analogs) .
  • Elemental analysis : Validate purity by comparing experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation) .

Note : Use DMSO-d6 for NMR to resolve NH protons and avoid signal broadening.

Advanced Research Questions

Q. How can catalytic reductive cyclization improve the synthesis of the quinoline core?

Answer: Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates offers a sustainable pathway:

  • Catalyst : Pd(OAc)₂ with ligands (e.g., dppf) in DMF at 80°C .
  • Mechanism : Nitro group reduction generates reactive intermediates for cyclization, avoiding harsh reducing agents.
  • Yield optimization : Adjust CO surrogate ratios (e.g., ammonium formate) to minimize byproducts .

Q. Table 2: Catalytic Efficiency in Cyclization Reactions

Catalyst SystemYield (%)Purity (HPLC)Reference
Pd(OAc)₂/dppf78>98%
Pd/C with HCOONH₄8295%

Q. How should researchers address contradictions in spectral data for dihydroquinoline derivatives?

Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : Resolve dynamic tautomerism (e.g., keto-enol forms) by acquiring spectra at 25°C and 60°C .
  • X-ray crystallography : Confirm solid-state structure (e.g., analog in with Acta Cryst. data) .
  • DFT calculations : Compare experimental and computed NMR shifts to identify dominant tautomers .

Q. What computational approaches are suitable for predicting biological activity of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial DNA gyrase for antimicrobial activity) .
  • QSAR modeling : Correlate substituent effects (e.g., furan vs. thiophene) with activity using Hammett σ constants .
  • ADMET prediction : SwissADME or pkCSM tools assess pharmacokinetics (e.g., logP, bioavailability) .

Q. Table 3: Key Parameters for Antimicrobial QSAR Models

ParameterRole in ActivityReference
logPLipophilicity for membrane penetration
H-bond acceptorsSolubility and target binding
Polar surface areaBlood-brain barrier permeability

Methodological Challenges

Q. How can reaction yields be improved for large-scale synthesis?

Answer:

  • Flow chemistry : Continuous hydrogenation with Pd/C cartridges enhances safety and scalability .
  • Microwave-assisted synthesis : Reduce reaction time for amide coupling (e.g., 30 minutes vs. 12 hours) .
  • DoE (Design of Experiments) : Optimize variables (temperature, stoichiometry) using software like MODDE .

Q. What strategies validate the absence of genotoxic impurities in final products?

Answer:

  • LC-MS/MS : Detect trace impurities (e.g., nitro intermediates) at ppm levels .
  • Ames test : Use Salmonella typhimurium strains to assess mutagenicity .
  • ICH M7 guidelines : Classify impurities based on structural alerts and computational toxicity .

Structural Modifications & SAR

Q. How does the furan-2-ylmethyl group influence bioactivity compared to other heterocycles?

Answer:

  • Electron-rich systems : Furan enhances π-π stacking with bacterial DNA gyrase vs. thiophene or pyridine .
  • Metabolic stability : Furan derivatives show slower oxidative metabolism than thiophene in microsomal assays .
  • Synthetic accessibility : Furan-2-ylmethylamine is cheaper and more stable than substituted pyridines .

Q. What are the best practices for resolving low solubility in biological assays?

Answer:

  • Prodrug design : Introduce phosphate esters at the 4-oxo position for enhanced aqueous solubility .
  • Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
  • Co-solvent systems : DMSO/PBS (1:9) maintains compound stability in cell-based assays .

Q. How can researchers leverage fragment-based drug design (FBDD) for this scaffold?

Answer:

  • Fragment library screening : Identify binding fragments (e.g., quinoline core) via SPR or X-ray crystallography .
  • Click chemistry : Attach azide-alkyne fragments to the carboxamide group for SAR exploration .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide
Reactant of Route 2
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N-(furan-2-ylmethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.